molecular formula C13H9BrN2O B2828438 2-Bromo-7-methoxyphenazine CAS No. 58476-71-4

2-Bromo-7-methoxyphenazine

Cat. No. B2828438
CAS RN: 58476-71-4
M. Wt: 289.132
InChI Key: LSFGAUIJSBKWMC-UHFFFAOYSA-N
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Description

2-Bromo-7-methoxyphenazine is a chemical compound with the molecular formula C13H9BrN2O . It has an average mass of 289.127 Da and a monoisotopic mass of 287.989807 Da .


Synthesis Analysis

Phenazines, which include 2-Bromo-7-methoxyphenazine, are known to exhibit a diverse range of biological properties and have significant applications in both medicinal and industrial fields . The most general approaches for the synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .


Molecular Structure Analysis

The molecular structure of 2-Bromo-7-methoxyphenazine has been analyzed using various methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

Phenazines, including 2-Bromo-7-methoxyphenazine, are synthesized using various methods such as the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-7-methoxyphenazine are abnormal cells, such as cancer cells, and a broad spectrum of microorganisms . The compound acts as a photosensitizing agent in Photodynamic Therapy (PDT), a therapeutic modality that has shown promising results in damaging abnormal cell growth and inactivating microorganisms .

Mode of Action

The mode of action of 2-Bromo-7-methoxyphenazine involves the generation of reactive oxygen species (ROS) through a process known as photosensitization . This process occurs when the compound, acting as a photosensitizer, absorbs energy from a light source at an appropriate wavelength. The absorbed energy excites the compound, which then interacts with oxygen present in the cell to generate ROS .

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-7-methoxyphenazine are those involved in cell growth and microbial activity. The generated ROS can cause damage to cellular components, including proteins, lipids, and DNA, leading to cell death . This is particularly effective against abnormal cells, such as cancer cells, and microorganisms, making the compound a promising agent for cancer treatment and microbial control .

Pharmacokinetics

Studies have shown the beneficial impact of an appropriate incorporation technique to enhance the cellular uptake of phenazines compounds .

Result of Action

The result of the action of 2-Bromo-7-methoxyphenazine is the damage to abnormal cells and the inactivation of a broad spectrum of microorganisms . This is achieved through the generation of ROS, which can cause significant damage to cellular components, leading to cell death .

Action Environment

The action of 2-Bromo-7-methoxyphenazine is influenced by environmental factors such as the presence of light and oxygen, which are necessary for the photosensitization process . The efficacy and stability of the compound can also be affected by the characteristics of the target cells or microorganisms, as well as the specific conditions of the treatment environment .

properties

IUPAC Name

2-bromo-7-methoxyphenazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O/c1-17-9-3-5-11-13(7-9)16-10-4-2-8(14)6-12(10)15-11/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFGAUIJSBKWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C3C=C(C=CC3=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-7-methoxyphenazine

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